(2,6-Dichlorophenyl)methyl diphenyl phosphate
Description
Structure
3D Structure
Properties
CAS No. |
142209-23-2 |
|---|---|
Molecular Formula |
C19H15Cl2O4P |
Molecular Weight |
409.2 g/mol |
IUPAC Name |
(2,6-dichlorophenyl)methyl diphenyl phosphate |
InChI |
InChI=1S/C19H15Cl2O4P/c20-18-12-7-13-19(21)17(18)14-23-26(22,24-15-8-3-1-4-9-15)25-16-10-5-2-6-11-16/h1-13H,14H2 |
InChI Key |
ODAHFKLFCQBEPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OCC2=C(C=CC=C2Cl)Cl)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichlorophenyl)methyl diphenyl phosphate typically involves the reaction of 2,6-dichlorobenzyl chloride with diphenyl phosphate in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
2,6-Dichlorobenzyl chloride+Diphenyl phosphate→(2,6-Dichlorophenyl)methyl diphenyl phosphate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of efficient catalysts and solvents to enhance the reaction rate and yield. The product is then purified through various techniques such as recrystallization and chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichlorophenyl)methyl diphenyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated phosphates, as well as substituted derivatives with different functional groups.
Scientific Research Applications
2.1. Flame Retardants
One of the primary applications of (2,6-Dichlorophenyl)methyl diphenyl phosphate is as a flame retardant in polymer systems. It is used in hydraulic fluids and lubricants due to its ability to enhance thermal stability and reduce flammability. The compound's effectiveness as a flame retardant has been demonstrated in various studies where it was incorporated into polymer matrices to improve fire resistance without compromising mechanical properties .
| Application Area | Description |
|---|---|
| Flame Retardants | Enhances thermal stability in polymers |
| Hydraulic Fluids | Used in flame retardant hydraulic fluids |
| Lubricants | Acts as a lubricant additive to improve performance |
2.2. Toxicological Studies
Research has highlighted the toxicological effects of this compound, particularly its impact on biological systems. Studies have shown that exposure to this compound can disrupt lipid metabolic processes in organisms. For instance, a multi-omics analysis revealed that low doses of diphenyl phosphate significantly affected fatty acid catabolism in mice, indicating potential health risks associated with environmental exposure .
2.3. Environmental Monitoring
The compound serves as a biomarker for assessing exposure to aryl phosphate esters, especially in ecological studies aimed at understanding the impact of these substances on wildlife and human health. Its presence in environmental samples has been linked to adverse effects on aquatic organisms, prompting investigations into its persistence and bioaccumulation potential .
3.1. Neurotoxic Effects
A study investigating the neurotoxic properties of organophosphorus compounds found that this compound could bind covalently to specific proteins in the brain, potentially leading to neurotoxicity. The research indicated that doses resulting in neurotoxic effects correlated with alterations in phosphorylation sites within neuronal tissues .
3.2. Exposure Assessment in Aquatic Environments
In an environmental risk evaluation report, researchers assessed the behavior of this compound in aquatic environments. The study utilized gas chromatography to analyze its solubility and persistence in water systems, highlighting the need for stringent monitoring due to its potential ecological impacts .
Mechanism of Action
The mechanism of action of (2,6-Dichlorophenyl)methyl diphenyl phosphate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Tris(2,6-Dichlorophenyl) Phosphate
HC Blue No. 15 (COLIPA C182)
- Chemical Name: 4-[(2,6-Dichlorophenyl)(4-imino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)methyl]-2,6-xylidine phosphate .
- Structure: Combines a 2,6-dichlorophenyl group with a complex cyclohexadienyl-imino moiety and a dimethylxylidine group.
- Key Differences: Extended conjugation and aromaticity may enhance UV absorption, making it suitable as a hair dye. Safety Concerns: The SCCS highlighted insufficient data on genotoxicity and stability, necessitating further testing before consumer use .
Di(2,6-Dimethylphenyl) 2,4,6-Trimethylphenyl Phosphate
4-[(2,6-Dichlorophenyl)methyl]-2,6-Xylidine Phosphate Derivatives
- Example : 4-[(2,6-Dichlorophenyl)methyl]-2,6-dimethylbenzenamine phosphate.
- Structure : Similar to the target compound but with an additional amine-functionalized aromatic system.
- Key Differences: The amine group introduces basicity, affecting solubility in acidic environments. Potential for higher reactivity in biological systems due to the free amino group .
Comparative Data Table
Research Findings and Implications
- Stability : Chlorinated analogs like Tris(2,6-dichlorophenyl) phosphate exhibit superior thermal stability but pose environmental persistence risks. Methyl-substituted derivatives (e.g., Di(2,6-dimethylphenyl) variants) trade halogenated persistence for improved biodegradability .
- Toxicity: The SCCS’s emphasis on missing genotoxicity data for HC Blue No. 15 underscores the need for rigorous testing of structurally complex phosphates .
- Applications : Chlorinated phosphates are favored in flame retardants, while methylated or amine-functionalized variants find roles in dyes and specialty chemicals .
Biological Activity
(2,6-Dichlorophenyl)methyl diphenyl phosphate (DPhP) is a compound of increasing interest due to its biological activities and potential implications in various fields, including toxicology and pharmacology. This article presents a detailed examination of the biological activity of DPhP, encompassing its mechanisms of action, toxicological profiles, and relevant case studies.
- Molecular Formula : CHClOP
- Molecular Weight : 364.19 g/mol
- LogP : 3.9 (indicating moderate lipophilicity)
Mechanisms of Biological Activity
DPhP exhibits several biological activities primarily through its interaction with cellular pathways. Key findings include:
- Inhibition of Lysosomal Phospholipase A2 :
- Impact on Lipid Metabolism :
- Toxicological Effects :
In Vitro Studies
- Cell Viability and Toxicity :
In Vivo Studies
- Animal Models :
Case Studies
- Phospholipidosis Induction :
-
Metabolomic Profiling :
- Another investigation utilized metabolomic profiling to assess the effects of chronic DPhP exposure on liver tissues in mice. The findings revealed significant alterations in lipid profiles and gene expression related to fatty acid metabolism, underscoring the compound's disruptive effects on metabolic homeostasis .
Table 1: Summary of Biological Activities of DPhP
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits lysosomal PLA2 | |
| Cytotoxicity | Affects cell viability in vitro | |
| Metabolic Disruption | Alters lipid metabolism pathways |
Table 2: In Vivo Effects of DPhP on Mice
| Exposure Duration | Dose (mg/kg) | Body Weight Change (%) | Lipid Metabolism Genes Downregulated |
|---|---|---|---|
| Acute | 5 | +13 | HMGCS2 |
| Chronic | 10 | -4 | PPARα |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
